molecular formula C21H15N3O3 B2827610 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile CAS No. 866043-00-7

2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile

Cat. No.: B2827610
CAS No.: 866043-00-7
M. Wt: 357.369
InChI Key: PVTKKOWJHAFRFZ-UHFFFAOYSA-N
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Description

This compound (CAS: 866043-03-0, molecular weight: 357.37 g/mol) is a benzenecarbonitrile derivative featuring a 1,3-dioxo-isoindole moiety linked via an ethoxy group and a 1H-pyrrole substituent at the 6-position of the benzene ring. It is classified as an API intermediate and is utilized in organic synthesis, particularly in PTC (phase-transfer catalyst)-promoted Japp-Klingemann reactions to prepare indole derivatives . Its structural complexity arises from the combination of electron-withdrawing (nitrile, isoindole-dione) and electron-donating (pyrrole) groups, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-6-pyrrol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c22-14-17-18(23-10-3-4-11-23)8-5-9-19(17)27-13-12-24-20(25)15-6-1-2-7-16(15)21(24)26/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTKKOWJHAFRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3C#N)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the isoindole moiety: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.

    Introduction of the ethoxy linker: This step involves the reaction of the isoindole derivative with an appropriate ethoxy-containing reagent.

    Attachment of the pyrrole ring: The final step involves the coupling of the ethoxy-linked isoindole with a pyrrole derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing key structural motifs: isoindole-dione , ethoxy linkers , and aromatic nitriles/pyrroles . Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Key Substituents Key Applications/Properties Reference
Target Compound (866043-03-0) C₂₂H₁₄N₃O₃ 1,3-Dioxo-isoindole, ethoxy linker, 1H-pyrrole, benzenecarbonitrile API intermediate; Japp-Klingemann reactions
4-[2-(1,3-Dioxo-isoindol-2-yl)ethoxy]benzenecarbaldehyde (69383-93-3) C₁₇H₁₃NO₄ 1,3-Dioxo-isoindole, ethoxy linker, benzaldehyde Intermediate for Schiff-base synthesis; higher polarity due to aldehyde group
Ethyl 5-{[(1,3-dioxo-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate (251097-81-1) C₁₆H₁₄N₂O₆ Isoindole-dione, isoxazole, ester Anticancer research; exhibits hydrogen-bonding capacity
3-Ethyl-5-methyl dihydropyridine dicarboxylate derivatives (88150-62-3) C₂₈H₂₇ClN₂O Isoindole-dione, dihydropyridine, ester Impurities in amlodipine besilate; modulates calcium channel activity
2-Amino-4-(1-benzyl-5-phenyl-1H-pyrrol-2-yl)-6-(thiophen-2-yl)isophthalonitrile (3m) C₂₉H₁₉N₃S Pyrrole, thiophene, aromatic nitriles Fluorescent materials; λem ≈ 450 nm (solvatochromic)

Key Findings from Research

Reactivity in Japp-Klingemann Reactions :
The target compound’s ethoxy-linked isoindole-dione group facilitates coupling with diazonium salts under PTC conditions to generate indole derivatives, achieving yields >80% in optimized protocols . By contrast, analogs with longer linkers (e.g., propoxy in 313476-81-2) show reduced reactivity due to steric hindrance .

Electronic Effects :

  • The nitrile group enhances electrophilicity, enabling nucleophilic aromatic substitutions.
  • The 1H-pyrrole substituent introduces electron-rich character, contrasting with thiophene/furan analogs (e.g., 3l, 3m in ), which exhibit lower dipole moments (Δμ = 1.2–1.5 D) .

Thermal Stability :
The target compound decomposes at 206–208°C, comparable to isoindole-dione derivatives like 3k (mp: 206–208°C) , but lower than dihydropyridine-based analogs (mp: 169–190°C) due to reduced conjugation .

Spectral Data :

  • <sup>1</sup>H NMR : The pyrrole protons resonate at δ 6.8–7.2 ppm, distinct from thiophene (δ 7.4–7.6 ppm) in 3m .
  • IR : Strong absorption at 1682–1765 cm<sup>−1</sup> (C=O stretching in isoindole-dione) aligns with related compounds .

Biological Activity

The compound 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile is a complex organic molecule that belongs to the class of phthalimides and isoindoles. This compound is notable for its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. The following sections will explore its structure, synthesis, biological activities, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C23H18N4O4C_{23}H_{18}N_{4}O_{4} with a molecular weight of approximately 414.42 g/mol. Its structure features a 1,3-dioxoisoindoline moiety , which is characteristic of phthalimide derivatives.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the isoindole framework followed by functional group modifications. The synthetic route may include:

  • Formation of the Isoindole Core : Utilizing starting materials like phthalic anhydride and amines.
  • Introduction of Functional Groups : Such as ethoxy and pyrrole substituents through nucleophilic substitution reactions.

Antioxidant Activity

Research indicates that derivatives of isoindoles exhibit significant antioxidant properties. A study by Kumar et al. demonstrated that N-isoindolines-1,3-diones possess excellent antioxidant activity, which may be attributed to their ability to scavenge free radicals effectively .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing the isoindole structure. For example, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Reactive oxygen species generation

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain kinases involved in cancer progression, which could make it a candidate for targeted cancer therapies.

Case Study 1: Antioxidant Efficacy

In a comparative study assessing various isoindole derivatives, this compound was evaluated alongside known antioxidants like vitamin C and glutathione. The results indicated that it exhibited comparable efficacy in reducing oxidative stress markers in vitro .

Case Study 2: Cytotoxicity Against Tumor Cells

A recent investigation explored the cytotoxic effects of this compound on human cancer cell lines. The study reported significant reductions in cell viability at concentrations as low as 10 µM, with mechanisms involving mitochondrial dysfunction and increased apoptosis markers observed through flow cytometry analysis .

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